![molecular formula C12H14N4O3 B2983133 N-(4-aminophenyl)-3-(2,5-dioxoimidazolidin-1-yl)propanamide CAS No. 953717-77-6](/img/structure/B2983133.png)
N-(4-aminophenyl)-3-(2,5-dioxoimidazolidin-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of “N-(4-aminophenyl)-3-(2,5-dioxoimidazolidin-1-yl)propanamide” is not provided in the sources I searched .Chemical Reactions Analysis
Information on the chemical reactions involving “N-(4-aminophenyl)-3-(2,5-dioxoimidazolidin-1-yl)propanamide” is not available in the sources I searched .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-aminophenyl)-3-(2,5-dioxoimidazolidin-1-yl)propanamide” are not provided in the sources I searched .Scientific Research Applications
Anticancer Applications
Studies have synthesized and evaluated novel derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, closely related to the N-(4-aminophenyl)-3-(2,5-dioxoimidazolidin-1-yl)propanamide structure, for their antioxidant and anticancer activities. These derivatives showed promising antioxidant activity, surpassing that of ascorbic acid in some cases, and exhibited cytotoxic effects against human glioblastoma and triple-negative breast cancer cell lines, highlighting their potential as anticancer agents (Tumosienė et al., 2020).
Antiviral Research
Another avenue of research involved the synthesis of novel compounds through the reaction of arylglyoxal hydrates with cyanoguanidine, utilizing a benzilic rearrangement mechanism. This process yielded a series of (5-aryl-4-oxoimidazolidin-2-ylidene)cyanamides, suggesting potential applications in developing antiviral agents (Moustafa & Hussein, 2021).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-aminophenyl)-3-(2,5-dioxoimidazolidin-1-yl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O3/c13-8-1-3-9(4-2-8)15-10(17)5-6-16-11(18)7-14-12(16)19/h1-4H,5-7,13H2,(H,14,19)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYGBDHLJJUFZCG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=O)N1)CCC(=O)NC2=CC=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminophenyl)-3-(2,5-dioxoimidazolidin-1-yl)propanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.